molecular formula C20H30O4 B009309 Hepoxilin A4 CAS No. 103188-13-2

Hepoxilin A4

Cat. No.: B009309
CAS No.: 103188-13-2
M. Wt: 334.4 g/mol
InChI Key: GBSGALHVICSTLU-AXVKERTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine Hydrochloride is a synthetic compound primarily used as a surgical anesthetic and analgesic. It is an alpha-2 adrenergic agonist, which means it interacts with alpha-2 adrenergic receptors in the central nervous system to produce its effects. Medetomidine Hydrochloride is commonly used in veterinary medicine for its potent sedative and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Medetomidine Hydrochloride typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with 4-(acyloxymethyl)imidazole in tetrahydrofuran to obtain an intermediate. This intermediate is then reduced by hydrogenation in hydrochloric acid to yield Medetomidine .

Industrial Production Methods: In industrial settings, Medetomidine is often synthesized using a Friedel-Crafts reaction with Lewis acid as a catalyst. The racemized Medetomidine is then resolved using (+)-di-p-toluoyl-tartaric acid to obtain dexmedetomidine, which is subsequently salified in hydrochloric acid to produce Medetomidine Hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Medetomidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Medetomidine can be oxidized to form different metabolites.

    Reduction: The compound can be reduced to its base form, Medetomidine.

    Substitution: Medetomidine can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation in the presence of a catalyst like palladium on carbon.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Medetomidine, which can have different pharmacological properties .

Scientific Research Applications

Medetomidine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Medetomidine Hydrochloride exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to a decrease in the release and turnover of norepinephrine, resulting in sedation and analgesia. The compound’s hypnotic action is mediated through the activation of central pre- and postsynaptic alpha-2 receptors in the locus coeruleus, inducing a state of unconsciousness similar to natural sleep .

Comparison with Similar Compounds

Uniqueness: Medetomidine Hydrochloride is unique due to its potent sedative and analgesic effects, which are more pronounced compared to other alpha-2 adrenergic agonists.

Properties

CAS No.

103188-13-2

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+

InChI Key

GBSGALHVICSTLU-AXVKERTGSA-N

SMILES

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Synonyms

8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
hepoxilin A4

Origin of Product

United States

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